

A Head-to-Head Comparison of PPARα Agonists: Pemafibrate (KRP-101) vs. Fenofibrate

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor alpha (PPARα) agonists, pemafibrate (formerly known as **KRP-101**) and fenofibrate. This analysis is supported by experimental data on their respective potencies, clinical efficacy, and safety profiles.

Pemafibrate, a novel selective PPARα modulator (SPPARM), and fenofibrate, a widely prescribed fibrate, both exert their therapeutic effects on dyslipidemia by activating PPARα. This nuclear receptor plays a crucial role in regulating the transcription of genes involved in lipid and lipoprotein metabolism. While both drugs share a common target, significant differences in their molecular interactions, potency, and clinical outcomes have been observed.

Quantitative Comparison of PPARα Activation and Clinical Efficacy

The following tables summarize the key quantitative data comparing pemafibrate and fenofibrate.

Table 1: In Vitro PPARα Activation



Parameter	Pemafibrate (KRP- 101)	Fenofibric Acid (Active form of Fenofibrate)	Reference
Human PPARα EC50	1.40 nM	9.47 μΜ	[1]
Relative Potency	>2,500 times more potent than fenofibric acid	-	[2][3]
Selectivity for PPARα over PPARγ	>5,000-fold	~10-fold	[2][4]
Selectivity for PPAR α over PPAR δ	>11,000-fold	No significant activation	

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Clinical Efficacy in Patients with Dyslipidemia (12-week treatment)

Parameter	Pemafibrate (0.2- 0.4 mg/day)	Fenofibrate (200 mg/day)	Reference
Triglyceride Reduction	-46% to -52%	Non-inferior to pemafibrate	
HDL-C Increase	Greater than fenofibrate in some studies	-	
LDL-C Change	Slight increase	Slight increase	

Table 3: Safety Profile Comparison



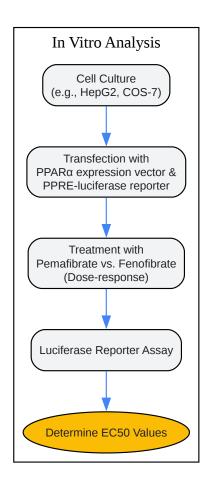
Parameter	Pemafibrate	Fenofibrate	Reference
Adverse Drug Reactions	Significantly lower incidence than fenofibrate 200 mg/day	Higher incidence at 200 mg/day	
Serum Creatinine Levels	Less elevation compared to fenofibrate	More pronounced elevation	-
Liver Function Tests (ALT, γ-GT)	Tendency to decrease	Can be elevated	•

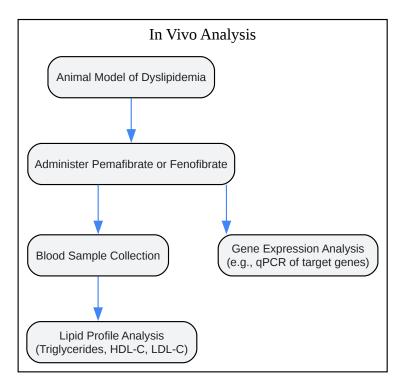
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PPAR α signaling pathway and a typical experimental workflow for comparing PPAR α agonists.









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